molecular formula C9H8FNO B8152351 5-Ethoxy-2-fluoro-benzonitrile

5-Ethoxy-2-fluoro-benzonitrile

Cat. No.: B8152351
M. Wt: 165.16 g/mol
InChI Key: PWFGVISPJXAHFF-UHFFFAOYSA-N
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Description

5-Ethoxy-2-fluoro-benzonitrile: is an organic compound with the molecular formula C9H8FNO It is a derivative of benzonitrile, where the benzene ring is substituted with an ethoxy group at the 5th position and a fluorine atom at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-2-fluoro-benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 5-ethoxy-2-fluorobenzaldehyde with a suitable cyanide source under basic conditions. The reaction is usually carried out in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality industrial-grade compounds.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Ethoxy-2-fluoro-benzonitrile can undergo nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium or potassium cyanide in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include substituted amines, thiols, or ethers.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Amines.

Scientific Research Applications

Chemistry: 5-Ethoxy-2-fluoro-benzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique substitution pattern makes it a valuable building block for designing new molecules with desired properties.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the materials science industry, this compound can be used to synthesize polymers and other advanced materials with specific characteristics, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-fluoro-benzonitrile depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    2-Fluoro-5-methylbenzonitrile: Similar in structure but with a methyl group instead of an ethoxy group.

    5-Ethoxy-2-chlorobenzonitrile: Similar but with a chlorine atom instead of a fluorine atom.

    5-Methoxy-2-fluorobenzonitrile: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness: 5-Ethoxy-2-fluoro-benzonitrile is unique due to the presence of both an ethoxy group and a fluorine atom on the benzene ring. This specific substitution pattern can influence its reactivity and properties, making it distinct from other similar compounds. The ethoxy group can increase the compound’s solubility in organic solvents, while the fluorine atom can enhance its stability and resistance to metabolic degradation.

Properties

IUPAC Name

5-ethoxy-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFGVISPJXAHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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